

N-Nitrosoglyphosate Sodium: A Technical Guide to Physical Constants, Synthesis, and Analysis

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Compound of Interest

Compound Name: *N-Nitrosoglyphosate sodium*

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Abstract

N-Nitrosoglyphosate sodium is a nitrosamine derivative of glyphosate, the world's most widely used herbicide. As a potential impurity in technical-grade glyphosate, its detection and characterization are of significant interest due to the toxicological concerns associated with N-nitroso compounds. This technical guide provides a comprehensive overview of the available data on the physical and chemical properties of **N-Nitrosoglyphosate sodium**, detailed analytical methodologies for its quantification, a summary of its synthesis, and an illustration of its presumed genotoxic mechanism.

Physical and Chemical Properties

N-Nitrosoglyphosate sodium is described in the literature as a white crystalline solid with high solubility in water.^[1] However, specific experimental data for several physical constants are not readily available in publicly accessible scientific literature. The following tables summarize the known and computed properties for **N-Nitrosoglyphosate sodium** and its parent compound, N-Nitrosoglyphosate.

Table 1: Physical and Chemical Properties of **N-Nitrosoglyphosate Sodium**

Property	Value	Source
Molecular Formula	$\text{C}_3\text{H}_6\text{N}_2\text{NaO}_6\text{P}$	ChemSrc
Molecular Weight	220.05 g/mol	ChemSrc
CAS Number	56516-71-3	ChemSrc
Appearance	White crystalline solid	[1]
Solubility (Water)	High	[1]
Melting Point	Data not available	ChemSrc
Boiling Point	Data not available	ChemSrc
Density	Data not available	ChemSrc

Table 2: Physical and Chemical Properties of N-Nitrosoglyphosate

Property	Value	Source
Molecular Formula	$\text{C}_3\text{H}_7\text{N}_2\text{O}_6\text{P}$	Wikipedia
Molar Mass	198.071 g/mol	Wikipedia
CAS Number	56516-72-4	Wikipedia
IUPAC Name	N-Nitroso-N-(phosphonomethyl)glycine	Wikipedia

Synthesis of N-Nitrosoglyphosate Sodium

A detailed, step-by-step laboratory synthesis protocol for **N-Nitrosoglyphosate sodium** is not extensively documented in readily available literature. However, a general method for its preparation has been described.[1] The synthesis of its parent compound, N-Nitrosoglyphosate, can be achieved through the reaction of glyphosate with a nitrosating agent, such as sodium nitrite, under acidic conditions. The subsequent formation of the sodium salt would involve reacting the N-Nitrosoglyphosate acid with a sodium base, such as sodium hydroxide or sodium carbonate.[1]

It is important to note that N-Nitrosoglyphosate can also be formed unintentionally in soils treated with both glyphosate and high levels of sodium nitrite.[\[2\]](#)

Experimental Protocols: Analytical Methods for Quantification

The quantification of N-Nitrosoglyphosate as an impurity in technical glyphosate is crucial for regulatory and safety purposes. Several analytical methods have been developed for this purpose, primarily based on High-Performance Liquid Chromatography (HPLC).

HPLC with Post-Column Derivatization and Colorimetric Detection

This method involves the separation of N-Nitrosoglyphosate from the glyphosate matrix using an anion exchange column, followed by a post-column chemical reaction to produce a colored compound that can be detected by a UV-Vis spectrophotometer.[\[3\]](#)[\[4\]](#)

Methodology:

- Sample Preparation: A solid sample of technical glyphosate is dissolved in a sodium hydroxide solution.[\[3\]](#)
- Chromatographic Separation:
 - Column: Anionic exchange resin column (e.g., 2.50 mm x 4.00 mm i.d., 15 µm particle size).[\[3\]](#)
 - Mobile Phase: A solution of sodium sulfate (Na_2SO_4) at a concentration of 0.0075 M and a pH of 11.5 is used as the mobile phase.[\[3\]](#)
 - Flow Rate: 1.0 mL/min.[\[3\]](#)
- Post-Column Derivatization:
 - The eluate from the column is mixed with a colorimetric reagent.

- This reagent typically contains sulfanilamide (0.3% w/v) and N-(1-naphthyl)ethylenediamine (0.03% w/v) in hydrochloric acid (4.5 M).[3]
- The reaction is carried out in a thermostated bath at 95°C.[3]
- Detection: The resulting colored azo dye is detected at a wavelength of 546 nm.[3]

The workflow for this analytical method can be visualized as follows:



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Figure 1: Workflow for HPLC with post-column derivatization.

Ion Chromatography with UV Detection

A more direct method for the determination of N-Nitrosoglyphosate in technical glyphosate samples involves ion chromatography (IC) coupled with UV detection, which leverages the UV absorbance of the nitroso group.[5]

Methodology:

- Sample and Standard Preparation:
 - A known weight of the technical glyphosate sample is dissolved in 0.1 M sodium hydroxide.[6]
 - The solution is stirred, sonicated, and filtered.[6]
 - Stock solutions of glyphosate and **N-Nitrosoglyphosate sodium** salt are prepared for calibration.[6]

- Chromatographic Conditions:
 - Column: Anionic column (e.g., Metrosep A Supp 7 250/4.0 mm) with a pre-column.[5]
 - Mobile Phase: A high ionic strength solution containing sodium sulfate (Na_2SO_4 , 0.01 mol L^{-1}) and sodium hydroxide (NaOH , 0.01 mol L^{-1}) at pH 10.[5]
 - Flow Rate: 0.8 mL min^{-1} . [5]
 - Injection Volume: 40 μL . [5]
 - Temperature: 25°C. [5]
- Detection:
 - Detection is performed at a wavelength of 244 nm, corresponding to the absorbance peak of the nitrous group. [7]

Signaling Pathway: Genotoxicity of N-Nitrosamines

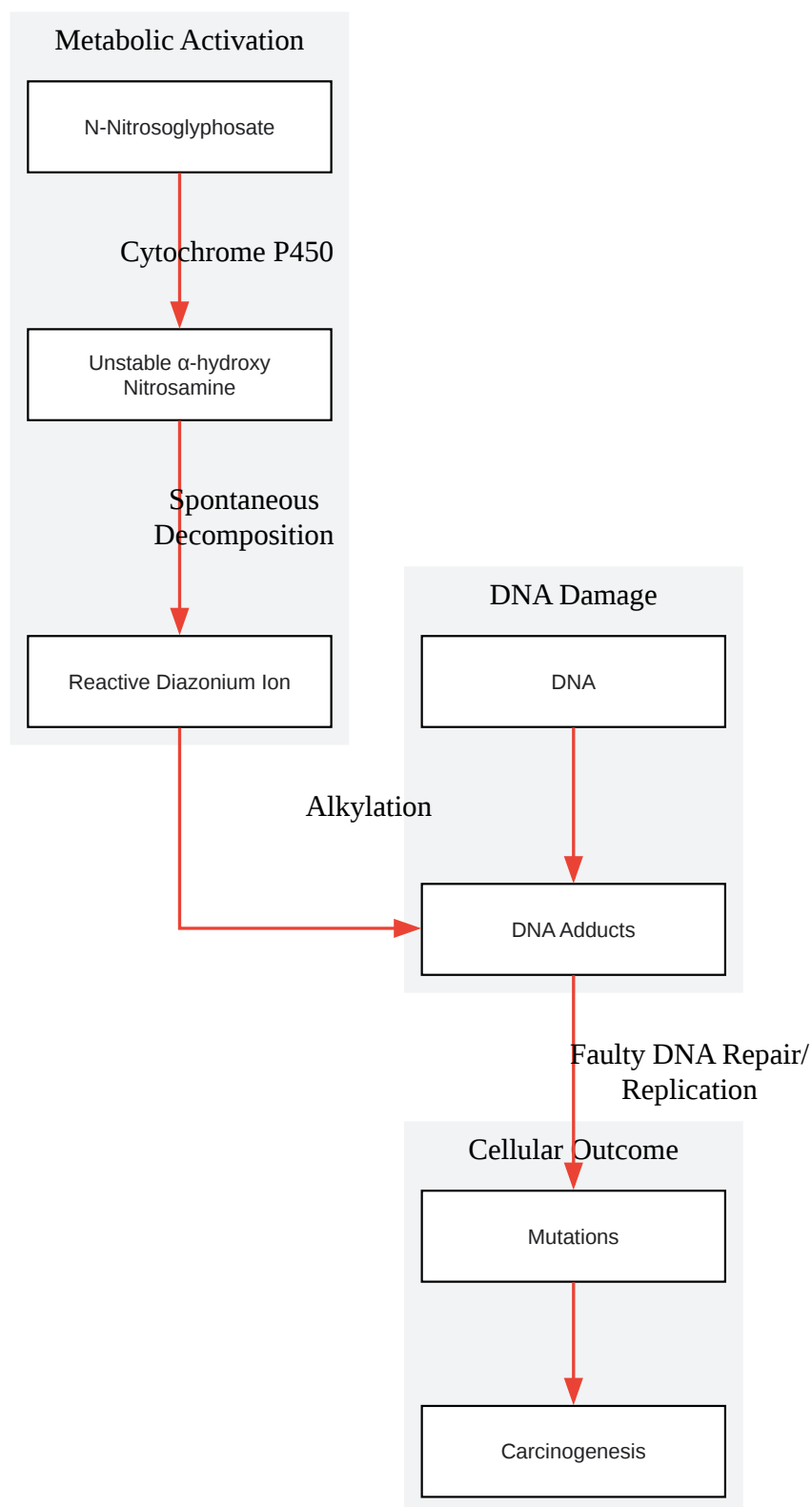
N-Nitrosoglyphosate is a member of the N-nitrosamine class of compounds, which are known for their carcinogenic properties.[5][8] The genotoxicity of nitrosamines is generally attributed to their metabolic activation into reactive electrophilic species that can damage DNA. While specific signaling pathways for N-Nitrosoglyphosate are not well-documented, the general mechanism of action for nitrosamines provides a framework for understanding its potential biological effects.

The proposed pathway involves the following steps:

- Metabolic Activation: N-nitrosamines are metabolized by cytochrome P450 enzymes in the liver. This process, often an α -hydroxylation, converts the relatively stable nitrosamine into an unstable intermediate.
- Formation of Diazonium Ions: The unstable intermediate decomposes to form a highly reactive diazonium ion.
- DNA Adduct Formation: The diazonium ion is a powerful alkylating agent that can react with DNA bases (primarily guanine and adenine), forming DNA adducts.

- Genotoxicity: These DNA adducts can lead to mutations during DNA replication and transcription, potentially initiating carcinogenesis.

This generalized pathway is illustrated in the following diagram:



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Figure 2: Generalized pathway of nitrosamine-induced genotoxicity.

Conclusion

This technical guide has compiled the available information on the physical constants, synthesis, and analysis of **N-Nitrosoglyphosate sodium**. While there are gaps in the experimental data for some of its physical properties, detailed analytical methods for its quantification are well-established. The presumed genotoxic mechanism, based on the broader class of N-nitrosamines, highlights the importance of monitoring for this impurity in glyphosate-based products. Further research is warranted to fully characterize the physical properties of **N-Nitrosoglyphosate sodium** and to investigate its specific biological activities and signaling pathways.

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